Positional Isomer NOS Inhibition: 7-MI vs 4-MI, 5-MI, 6-MI in Rat Cerebellar nNOS Assay
Among the four isomeric methoxyindazoles, only the 7-methoxy derivative exhibits meaningful nNOS inhibition. 7-Methoxyindazole (7-MI) produced an IC₅₀ of 6.3 ± 2.9 mM against rat cerebellar nNOS, whereas 6-methoxyindazole showed no effect, 5-methoxyindazole required >100 mM, and 4-methoxyindazole achieved only 80% inhibition at 100 mM without a defined IC₅₀ [1]. In a complementary study using purified recombinant NOS isoforms, 4-MI, 5-MI, and 6-MI were 'almost inactive' against all three NOS isoforms, producing less than 10% inhibition at the highest concentration tested (1 mM) [2]. Quantitatively, 7-MI is at minimum 16-fold more potent than its nearest positional isomer based on the threshold of detectable inhibition, and the difference is effectively categorical (active vs. inactive) rather than a matter of degree.
| Evidence Dimension | Inhibition of rat cerebellar neuronal NOS (nNOS) activity via L-[³H]citrulline formation assay |
|---|---|
| Target Compound Data | 7-Methoxyindazole (7-MI): IC₅₀ = 6.3 ± 2.9 mM (n=6) [1]; active against recombinant nNOS and eNOS, almost inactive against iNOS [2] |
| Comparator Or Baseline | 6-Methoxyindazole: no effect; 5-Methoxyindazole: >100 mM; 4-Methoxyindazole: ~80% inhibition at 100 mM (no IC₅₀ determinable) [1]; all three isomers: <10% inhibition at 1 mM against recombinant NOS I, II, III [2] |
| Quantified Difference | 7-MI is at minimum 16-fold more potent than 4-MI (only isomer with measurable inhibition at 100 mM); >16-fold vs 5-MI; and categorically active vs. no effect for 6-MI [1] |
| Conditions | Rat cerebellum homogenate; substrate: 0.88 mM L-arginine + 0.12 mM L-[³H]arginine; 200 μM β-NADPH; 1 mM CaCl₂; 15 min at 37°C; vehicle: DMSO 0.4% [1] |
Why This Matters
Positional isomer identity is the primary determinant of pharmacological activity; substituting any other methoxyindazole isomer yields a compound functionally inert as an NOS inhibitor, rendering positional purity essential for any NOS-targeted experimental or screening program.
- [1] Schumann P, Collot V, Hommet Y, Gsell W, Dauphin F, Sopkova J, MacKenzie ET, Duval D, Boulouard M, Rault S. Inhibition of neuronal nitric oxide synthase by 7-methoxyindazole and related substituted indazoles. Bioorg Med Chem Lett. 2001 May 7;11(9):1153-6. doi: 10.1016/s0960-894x(01)00156-1. PMID: 11354365. View Source
- [2] Tuynman A, Pérollier C, Frapart Y, Schumann-Bard P, Collot V, Rault S, Boucher JL. Inhibitory effects and spectral interactions of isomeric methoxyindazoles on recombinant nitric oxide synthases. Nitric Oxide. 2003 Sep;9(2):86-94. doi: 10.1016/j.niox.2003.09.004. PMID: 14623174. View Source
